4-Amino-6-chloropyridazin-3(2H)-one

Description

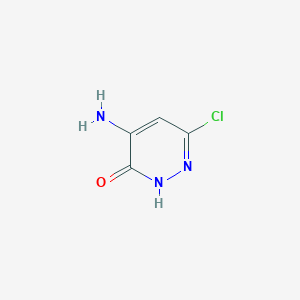

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-1-2(6)4(9)8-7-3/h1H,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDHHCBUUAGKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293701 | |

| Record name | 4-Amino-6-chloro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14704-64-4 | |

| Record name | 4-Amino-6-chloro-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14704-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-chloro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloropyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Amino-6-chloropyridazin-3(2H)-one, a heterocyclic scaffold of significant interest to researchers and professionals in drug development and medicinal chemistry. The pyridazin-3(2H)-one core is featured in numerous biologically active agents, including those targeting cardiovascular diseases and cancer.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind experimental choices, offering field-proven insights, and presenting self-validating protocols. We will explore the primary synthesis routes, commencing from foundational precursors and culminating in the target molecule. Key transformations, including ring formation, chlorination, and regioselective amination, are detailed with step-by-step methodologies. All quantitative data is summarized for clarity, and reaction workflows are visualized using schematic diagrams to facilitate a deeper understanding of the chemical logic.

Introduction: The Significance of the Pyridazinone Core

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Its derivatives have been extensively investigated as inhibitors of various enzymes and receptors, leading to the development of agents with applications in oncology and cardiovascular medicine.[1] The title compound, 4-Amino-6-chloropyridazin-3(2H)-one, serves as a crucial building block for constructing more complex molecular architectures. The specific arrangement of its functional groups—a nucleophilic amino group, an electrophilic chlorine atom, and a lactam-like core—offers multiple points for chemical elaboration, making it a valuable intermediate for library synthesis and lead optimization campaigns. Understanding its synthesis is therefore fundamental for chemists aiming to innovate in this chemical space.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a strategy centered on the sequential functionalization of a core pyridazine ring. The primary disconnection points are the C-N bond of the C4-amino group and the C-O bond of the C3-oxo group. This suggests a forward synthesis commencing with the construction of a stable, appropriately substituted pyridazine precursor, namely 3,6-dichloropyridazine.

Caption: Retrosynthetic analysis of 4-Amino-6-chloropyridazin-3(2H)-one.

This analysis highlights two primary strategic pathways from the key intermediate, 3,6-dichloropyridazine:

-

The Nitration Route: Involves the introduction of a nitro group at the C4 position, which is subsequently reduced to the target amino group.

-

The Direct Amination Route: Involves the formation of the 6-chloropyridazin-3(2H)-one core followed by direct amination at the C4 position.

Both routes rely on the initial, robust synthesis of 3,6-dichloropyridazine, which will be addressed first.

Synthesis of the Key Intermediate: 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a versatile and cost-effective intermediate for a wide array of pharmaceutical and agrochemical products.[2] Its preparation is a well-established, two-step process starting from maleic anhydride.

Step 1: Synthesis of Pyridazine-3,6-diol (Maleic Hydrazide)

The synthesis begins with the cyclocondensation reaction between maleic anhydride and hydrazine hydrate.

Mechanism & Rationale: This reaction is a classic example of forming a heterocyclic ring. Hydrazine, a potent dinucleophile, attacks the carbonyl carbons of maleic anhydride. The subsequent intramolecular condensation and dehydration, typically driven by heating under acidic conditions, yield the stable six-membered pyridazine ring.[2][3] The product, pyridazine-3,6-diol, exists in tautomeric equilibrium with its more stable keto form, maleic hydrazide.

Experimental Protocol:

-

To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%).

-

Carefully add 120 mL of 30% hydrochloric acid dropwise while stirring.

-

Add 98 g of maleic anhydride to the mixture.

-

Heat the mixture to reflux at 110°C for 3 hours.[3]

-

Cool the reaction mixture, which will result in the crystallization of the product.

-

Filter the solid, wash it multiple times with cold ethanol, and dry to obtain pyridazine-3,6-diol as a white solid.

Step 2: Chlorination of Pyridazine-3,6-diol

The diol is converted to the dichloro derivative using a strong chlorinating agent.

Mechanism & Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][4][5] The hydroxyl groups of the pyridazine-3,6-diol tautomer are converted into good leaving groups by phosphorylation, which are then displaced by chloride ions in a nucleophilic substitution reaction. The use of POCl₃ as both the reagent and solvent, or with an inert co-solvent, is common. The reaction is driven to completion by heating.[4] Phosphorus pentachloride (PCl₅) can also be used, but POCl₃ often provides a cleaner reaction with simpler workup.[3][5]

Experimental Protocol:

-

In a 2 L round-bottom flask maintained under a nitrogen atmosphere, charge 125 g of pyridazine-3,6-diol.

-

Carefully add 520 mL of phosphorus oxychloride (POCl₃) at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight).[4]

-

After cooling, concentrate the reaction mixture under high vacuum at 55-60°C to remove excess POCl₃, yielding a thick mass.

-

Carefully and slowly quench the residue by pouring it into a large beaker of ice-cold saturated sodium bicarbonate solution until the pH is approximately 8. (Caution: Exothermic reaction with gas evolution).

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.[4]

Primary Synthetic Pathway: The Direct Amination Route

While the nitration route is plausible, a more efficient and commonly cited pathway involves the direct amination of a pyridazinone intermediate. This approach is often more regioselective and avoids the handling of potent nitrating agents and the subsequent reduction step.

Caption: The Direct Amination synthetic workflow.

Step 1: Selective Hydrolysis to 6-Chloropyridazin-3(2H)-one

The first step in this pathway is the selective conversion of one chloro group of 3,6-dichloropyridazine to a hydroxyl/oxo group.

Mechanism & Rationale: The two chlorine atoms in 3,6-dichloropyridazine are chemically equivalent. Under controlled conditions (e.g., stoichiometry of the nucleophile, temperature, reaction time), it is possible to achieve mono-substitution. Using a hydroxide source in an aqueous medium allows for a nucleophilic aromatic substitution (SNA_r) reaction where one chlorine is displaced by a hydroxyl group. The resulting product exists predominantly as the more stable 6-chloropyridazin-3(2H)-one tautomer.

Experimental Protocol:

-

Dissolve 3,6-dichloropyridazine in a suitable solvent such as aqueous ethanol or dioxane.

-

Add one molar equivalent of sodium hydroxide solution dropwise at a controlled temperature (e.g., 50-70°C).

-

Monitor the reaction by TLC or GC until mono-substitution is maximized.

-

Upon completion, cool the mixture and neutralize with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 6-chloropyridazin-3(2H)-one.

Step 2: Direct Amination with Hydrazine Hydrate

This crucial step introduces the amino group at the C4 position.

Mechanism & Rationale: The direct amination of 3(2H)-pyridazinones at the C4 position using hydrazine hydrate at elevated temperatures is a documented and effective method.[6] The reaction proceeds via a proposed addition-elimination mechanism. The electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atoms activates the C4 position for nucleophilic attack by hydrazine. The high temperature provides the necessary activation energy for this transformation. This method is particularly valuable as it directly installs the amino group without the need for a protecting group strategy or a precursor like a nitro group.

Experimental Protocol:

-

In a sealed, pressure-rated vessel, combine 6-chloropyridazin-3(2H)-one with an excess of hydrazine hydrate.[6]

-

Heat the mixture to a high temperature (e.g., 180°C) for 12 hours.[6][7] (Caution: This reaction is performed under high pressure and temperature and requires appropriate safety equipment and a pressure vessel).

-

After cooling the vessel to room temperature, the reaction mixture is diluted with water to precipitate the crude product.

-

The solid is collected by filtration, washed thoroughly with water, and purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) to yield pure 4-Amino-6-chloropyridazin-3(2H)-one.

Data Summary

The following table summarizes typical reaction parameters for the primary synthesis pathway. Yields are representative and may vary based on scale and optimization.

| Step | Starting Material | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1. Diol Synthesis | Maleic Anhydride | Hydrazine Hydrate, HCl | Water | 110 | 3 | ~90%[3] |

| 2. Dichlorination | Pyridazine-3,6-diol | POCl₃ | Neat (POCl₃) | 80 | 12-16 | ~85%[4] |

| 3. Selective Hydrolysis | 3,6-Dichloropyridazine | NaOH | Aq. Ethanol | 50-70 | 2-4 | 75-85% |

| 4. Direct Amination | 6-Chloropyridazin-3(2H)-one | Hydrazine Hydrate | Neat | 180 | 12 | 60-70%[6] |

Validation and Trustworthiness

Each step of this synthesis must be validated to ensure the integrity of the final product.

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) should be used to monitor the consumption of starting material and the formation of the product.

-

Product Characterization: The identity and purity of intermediates and the final product must be confirmed using standard analytical techniques:

-

Melting Point (m.p.): A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

This rigorous validation at each stage ensures the reliability and reproducibility of the synthesis, forming a self-validating system that is critical for research and development.

Conclusion

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one is most efficiently achieved via a four-step sequence starting from maleic anhydride. The key strategic elements are the robust formation of the 3,6-dichloropyridazine intermediate and the subsequent regioselective functionalization. The direct amination of the 6-chloropyridazin-3(2H)-one core with hydrazine hydrate represents a powerful and direct method for installing the C4-amino group. This guide provides the detailed protocols and chemical rationale necessary for researchers to successfully synthesize this valuable building block for application in modern drug discovery.

References

- Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.

- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Available from: [Link]

-

MDPI. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Available from: [Link]

-

Semantic Scholar. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Available from: [Link]

- Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

ResearchGate. Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Available from: [Link]

- Google Patents. CN107592859A - The method for preparing 4 amino pyridazine classes.

-

National Center for Biotechnology Information. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]

- Google Patents. WO2016180833A1 - Process for preparing 4-amino-pyridazines.

-

ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Available from: [Link]

- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Amino-6-chloropyridazin-3(2H)-one

Introduction: Elucidating the Molecular Signature of a Key Heterocycle

4-Amino-6-chloropyridazin-3(2H)-one, systematically identified as 5-Amino-4-chloropyridazin-3(2H)-one and also known as Chloridazone-desphenyl (CAS 6339-19-1), is a significant heterocyclic compound.[1][2][3][4] As a metabolite of the herbicide Chloridazon, its detection and characterization are crucial in environmental and toxicological studies.[1][5][6][7][8][9] Furthermore, the pyridazinone core is a scaffold of interest in medicinal chemistry, appearing in various compounds with potential therapeutic activities.[5] A thorough understanding of its molecular structure and properties is therefore paramount for researchers in drug development, environmental science, and synthetic chemistry.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze and characterize 4-Amino-6-chloropyridazin-3(2H)-one. As a Senior Application Scientist, the focus here is not merely on the data but on the causality behind the analytical choices—explaining why a particular technique yields specific information and how to interpret the resulting spectral fingerprint. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting both the theoretical underpinnings and practical, field-proven protocols.

The structure of this guide is designed to be logical and user-centric, flowing from the foundational principles of each technique to the specifics of data interpretation for this particular molecule.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Framework

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can construct a detailed map of the molecule's carbon-hydrogen framework.

Theoretical Basis & Causality

The pyridazinone ring, substituted with an amino group, a chlorine atom, and a vinyl proton, presents a distinct electronic environment. The electron-withdrawing nature of the carbonyl group, the chlorine atom, and the ring nitrogen atoms will deshield adjacent nuclei, causing their resonance signals to appear at a higher chemical shift (downfield) in the NMR spectrum. Conversely, the electron-donating amino group will shield nearby nuclei, shifting their signals upfield. The single proton on the carbon backbone will provide crucial information about its electronic environment.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is fundamental for accurate structural confirmation.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Amino-6-chloropyridazin-3(2H)-one.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar compounds and its residual proton signal (~2.50 ppm) serves as a convenient internal reference. Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for unambiguous peak assignment.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a 30-degree pulse angle to ensure quantitative signal intensity without saturation.

-

Set the relaxation delay (d1) to 2 seconds to allow for full magnetization recovery between pulses.

-

Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Diagram of the ¹H NMR Experimental Workflow:

Caption: Workflow for ¹H NMR analysis.

Data Interpretation: Expected ¹H NMR Spectrum

Based on the structure and electronic effects, the following signals are predicted:

-

Vinyl Proton (H-C6): A singlet is expected for the proton on the pyridazinone ring. Due to the deshielding effect of the adjacent nitrogen and the carbonyl group, this signal would likely appear downfield, estimated in the range of 7.0-8.0 ppm.

-

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group. The chemical shift can be variable and is concentration-dependent, typically appearing between 5.0 and 7.0 ppm in DMSO-d₆.

-

Amide Proton (-NH): A broad singlet for the proton on the ring nitrogen. This proton is part of an amide-like system and is expected to be significantly deshielded, appearing far downfield, potentially >10 ppm.

Experimental Protocol & Data Interpretation: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Step-by-Step Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial for ¹³C NMR due to its lower natural abundance and sensitivity.

-

Instrumentation: Use the same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

-

Set the spectral width to 0-180 ppm.

-

A longer relaxation delay (d1) of 5-10 seconds may be necessary for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (C3) | Carbonyl | 155 - 165 |

| C-Cl (C4) | Attached to Cl and N | 140 - 150 |

| C-NH₂ (C5) | Attached to NH₂ and C=C | 145 - 155 |

| C-H (C6) | Vinylogous, adjacent to N | 125 - 135 |

Note: These are estimated ranges. Actual values can be influenced by solvent and other factors. A ¹³C NMR spectrum for this compound is available in spectral databases.[1]

Chapter 2: Infrared (IR) Spectroscopy - Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

Theoretical Basis & Causality

The 4-Amino-6-chloropyridazin-3(2H)-one molecule possesses several IR-active functional groups: N-H bonds in the amine and amide, a C=O bond in the carbonyl group, C=C and C=N bonds within the aromatic ring, and a C-Cl bond. Each of these will absorb IR radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule's functional makeup.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid 4-Amino-6-chloropyridazin-3(2H)-one powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction.

Diagram of the ATR-FTIR Experimental Workflow:

Caption: Workflow for ATR-FTIR analysis.

Data Interpretation: Expected IR Absorption Bands

An FTIR spectrum of the compound is available in spectral databases, typically acquired using a KBr wafer technique.[1] The interpretation relies on identifying characteristic group frequencies.

Table 2: Key IR Absorption Bands for Functional Group Identification

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Amine (-NH₂) and Amide (N-H) |

| 3100 - 3000 | C-H Stretch | Aromatic/Vinyl C-H |

| 1680 - 1640 | C=O Stretch | Cyclic Amide (Lactam) |

| 1620 - 1550 | N-H Bend | Amine (-NH₂) |

| 1580 - 1450 | C=C & C=N Stretch | Pyridazinone Ring |

| 800 - 600 | C-Cl Stretch | Chloroalkene |

The broadness of the N-H stretching region is due to hydrogen bonding. The strong carbonyl (C=O) stretch is a particularly diagnostic peak for this molecule. A study analyzing the compound on graphene oxide also identified characteristic IR bands.[6]

Chapter 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Theoretical Basis & Causality

In a typical Electron Ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺˙) . The m/z of this ion provides the molecular weight of the compound. Due to the high energy of this process, the molecular ion is often unstable and fragments into smaller, more stable ions and neutral radicals. The pattern of these fragments is predictable and provides a roadmap to the molecule's structure. The presence of chlorine is easily identified due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in an M+2 peak that is about one-third the intensity of the molecular ion peak.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this, GC-MS is an excellent analytical choice.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

GC Method:

-

Injector: Set to 250°C, splitless mode.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Acquisition: Acquire data in full scan mode.

-

Diagram of the GC-MS Analytical Process:

Caption: Generalized workflow for GC-MS analysis.

Data Interpretation: Expected Mass Spectrum

A GC-MS spectrum for this compound is available in the PubChem database.[1] Analysis of the mass spectrum would reveal:

Table 3: Predicted Key Ions in the Mass Spectrum

| m/z Value | Ion Identity | Interpretation |

| 145/147 | [M]⁺˙ | Molecular Ion Peak . The M+2 peak at 147 (due to ³⁷Cl) with ~1/3 intensity confirms the presence of one chlorine atom. |

| 117/119 | [M - CO]⁺˙ | Loss of carbon monoxide from the carbonyl group. |

| 110 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 82 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

Note: The presence of an odd number of nitrogen atoms (3) means the molecular ion will have an odd nominal mass (145), consistent with the Nitrogen Rule. LC-MS/MS analysis has also been used, identifying key multiple reaction monitoring (MRM) transitions for quantification.[7]

Chapter 4: Ultraviolet-Visible (UV-Vis) Spectroscopy - Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems and aromatic rings.

Theoretical Basis & Causality

The pyridazinone ring is a conjugated system containing π-electrons. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb UV radiation, leading to π → π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, which typically occur at longer wavelengths but with lower intensity. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment.

Experimental Protocol: UV-Vis Spectroscopy

Step-by-Step Protocol:

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically >220 nm). Ethanol and methanol are common choices.

-

Sample Preparation: Prepare a stock solution of the compound in the chosen solvent. Create a dilute solution (e.g., 10 µg/mL) from the stock solution. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).

-

Data Acquisition: Replace the blank cuvette with a quartz cuvette containing the sample solution. Scan a range from 200 nm to 400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). To investigate solvent effects, repeat the measurement in a solvent of different polarity (e.g., cyclohexane).

Data Interpretation: Expected UV-Vis Spectrum

For heteroaromatic systems like pyridazine, characteristic absorption bands are expected. The parent pyridazine molecule shows absorption in the UV region.[10] For 4-Amino-6-chloropyridazin-3(2H)-one, we can predict:

-

π → π Transitions:* One or more strong absorption bands are expected between 220-300 nm, characteristic of the conjugated pyridazinone ring system.

-

n → π Transitions:* A weaker, longer-wavelength absorption may be observed above 300 nm, arising from the non-bonding electrons on the nitrogen and oxygen atoms.

-

Solvent Effects: A shift to shorter wavelengths (hypsochromic or blue shift) for the n → π* transition is expected in polar, protic solvents like ethanol due to stabilization of the non-bonding ground state orbital through hydrogen bonding. A shift to longer wavelengths (bathochromic or red shift) is often seen for π → π* transitions in polar solvents.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of 4-Amino-6-chloropyridazin-3(2H)-one requires a synergistic approach. While NMR spectroscopy provides the definitive map of the C-H framework, IR spectroscopy quickly confirms the presence of key functional groups. Mass spectrometry unequivocally establishes the molecular weight and offers clues to the molecule's stability and fragmentation pathways. Finally, UV-Vis spectroscopy probes the electronic structure of the conjugated system.

By integrating the data from these four distinct yet complementary techniques, researchers, scientists, and drug development professionals can achieve an unambiguous and robust characterization of this important heterocyclic compound, ensuring the scientific integrity and validity of their work.

References

-

PubChem. 5-Amino-4-chloropyridazin-3(2H)-one. National Center for Biotechnology Information. [Link]

-

PubChem. Chloridazon. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency (EPA). 3(2H)-Pyridazinone, 5-amino-4-chloro-. System of Registries. [Link]

-

Pashalidis, I., et al. Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. ACS ES&T Water. [Link]

-

American Elements. 5-Amino-4-chloropyridazin-3(2H)-one. [Link]

-

SpectraBase. 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone. Wiley-VCH GmbH. [Link]

-

SpectraBase. 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone. John Wiley & Sons, Inc. [Link]

-

PubChem. Methyldesphenylchloridazon. National Center for Biotechnology Information. [Link]

-

EURL-SRM. Analytical Observations Report concerning Chloridazon-Desphenyl. CVUA Stuttgart. [Link]

-

SpectraBase. 3(2H)-PYRIDAZINONE, 5-AMINO-4-CHLORO-2-PHENYL-. Wiley-VCH GmbH. [Link]

-

University of Groningen. Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. [Link]

-

Swedish University of Agricultural Sciences. Identification of Pesticide Transformation Products in Surface Water Using Suspect Screening Combined with National Monitoring Data. [Link]

-

ResearchGate. Water contamination with metabolites of the herbicide chloridazon and the possibility of their elimination in the technological process of water treatment. [Link]

-

NIST. Pyridazine. NIST Chemistry WebBook. [Link]

-

ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

Sources

- 1. 5-Amino-4-chloropyridazin-3(2H)-one | C4H4ClN3O | CID 95827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 9. researchgate.net [researchgate.net]

- 10. Pyridazine [webbook.nist.gov]

4-Amino-6-chloropyridazin-3(2H)-one chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Amino-6-chloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

4-Amino-6-chloropyridazin-3(2H)-one is a heterocyclic compound built upon the pyridazinone core, a structure of significant interest in medicinal chemistry. The pyridazinone ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The specific arrangement of an amino group at the C4 position, a reactive chlorine atom at the C6 position, and the inherent functionalities of the pyridazinone ring make this molecule a highly versatile and valuable building block for the synthesis of novel therapeutic agents. Its utility has been particularly highlighted in the development of potent enzyme inhibitors for complex diseases, including metabolic disorders and cancer[1][2]. This guide provides an in-depth analysis of its chemical properties, reactivity, and synthetic applications from the perspective of a senior application scientist.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and drug design.

Chemical Identity and Properties

The key physicochemical data for 4-Amino-6-chloropyridazin-3(2H)-one are summarized below. This information is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Chemical Name | 4-Amino-6-chloropyridazin-3(2H)-one | [3] |

| CAS Number | 14704-64-4 | [3] |

| Molecular Formula | C₄H₄ClN₃O | [4] |

| Molecular Weight | 145.55 g/mol | [4] |

| Appearance | White to off-white or light brown solid | [5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and heated methanol |

Structural Analysis & Tautomerism

The structure of 4-Amino-6-chloropyridazin-3(2H)-one features a six-membered diazine ring with an endocyclic amide bond. This lactam structure allows for keto-enol tautomerism, where the pyridazinone form can exist in equilibrium with its aromatic 3-hydroxypyridazine tautomer. While the pyridazinone form generally predominates in the solid state and in most solvents, the existence of the hydroxy tautomer can influence its reactivity, particularly at the N2 and O3 positions.

Caption: Chemical structure of 4-Amino-6-chloropyridazin-3(2H)-one.

Spectroscopic Signature

-

¹H NMR (in DMSO-d₆):

-

C5-H: A singlet is expected around δ 6.0-7.0 ppm. The exact shift is influenced by the electronic effects of the adjacent chloro and amino groups.

-

-NH₂: A broad singlet integrating to two protons would likely appear in the δ 6.5-7.5 ppm range. Its broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

-

N2-H: A broad singlet for the lactam proton is expected further downfield, typically > δ 12.0 ppm, due to its acidic nature and involvement in hydrogen bonding.

-

-

¹³C NMR (in DMSO-d₆):

-

C3 (C=O): The carbonyl carbon should appear significantly downfield, around δ 155-165 ppm.

-

C4 & C6: The carbons bearing the amino and chloro groups (C4 and C6) would be found in the δ 140-155 ppm region.

-

C5: The carbon atom bonded to the lone ring proton would be the most upfield of the ring carbons, likely around δ 110-120 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region corresponding to the -NH₂ and N-H groups.

-

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the cyclic amide (lactam) carbonyl group.

-

C=N/C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region from the pyridazinone ring.

-

Part 2: Synthesis of the Core Scaffold

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one can be approached through several established routes for pyridazinone chemistry. A common and industrially scalable method involves the selective amination of a dichloropyridazinone precursor.

The rationale behind using a precursor like 4,6-dichloro-pyridazin-3(2H)-one is that the chlorine atoms exhibit differential reactivity, allowing for regioselective substitution. The C6-Cl is generally more susceptible to nucleophilic attack than the C4-Cl in related systems, but specific conditions can be tailored to achieve the desired amination at C4.

Caption: General synthetic workflow for 4-Amino-6-chloropyridazin-3(2H)-one.

Part 3: Chemical Reactivity: A Hub for Derivatization

The synthetic value of 4-Amino-6-chloropyridazin-3(2H)-one lies in the distinct reactivity of its three primary functional sites, which allows for sequential and regioselective modifications. This multi-handle nature is precisely why it is a favored scaffold in constructing libraries of bioactive molecules.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C6.

Site B: Reactions at the C4-Amino Group

The exocyclic amino group at C4 is a versatile handle for introducing new functionalities. Its nucleophilic character allows for a variety of classic amine reactions. This site is crucial for modulating the hydrogen-bonding capabilities and overall polarity of the final molecule, which is a key strategy in drug design.[1][6]

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding amides.

-

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. Alternatively, reaction with triphosgene followed by an amine is a common route to ureas.[2]

-

Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides.

Site C: Reactions at the N2-Position

The lactam nitrogen (N2) is another key site for modification. Alkylation or arylation at this position is often performed to block the acidic proton, prevent tautomerization, and introduce bulky or specific interacting groups to probe the binding pockets of biological targets.

-

N-Alkylation: Standard conditions involve reacting the pyridazinone with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF with a mild base such as potassium carbonate (K₂CO₃).[2]

-

N-Arylation: More advanced cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings, can be used to introduce aryl or heteroaryl groups at this position.

Part 4: Applications in Drug Discovery

The trifunctional nature of 4-Amino-6-chloropyridazin-3(2H)-one makes it an exemplary starting material for generating compound libraries for high-throughput screening and lead optimization.

A Novel Scaffold for FABP4 Inhibitors

Recent research has identified the 4-amino and 4-ureido pyridazinone core as a novel and highly effective scaffold for designing inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[1][2] FABP4 is a critical protein involved in lipid metabolism and inflammatory pathways, making it a high-value target for treating metabolic syndrome, atherosclerosis, diabetes, and certain cancers.[6] Synthetic strategies leverage the reactivity of the C6-chloro and C4-amino positions to build out ligands that fit within the binding pocket of the FABP4 protein, demonstrating the direct translation of this molecule's chemical reactivity into therapeutic innovation.

A Building Block for Anticancer Agents

The pyridazine moiety is a well-established pharmacophore in oncology.[7] Derivatives of chloropyridazines are used to synthesize potent anticancer agents, including inhibitors of key enzymes like Poly (ADP-ribose) polymerase (PARP-1), which is involved in DNA repair.[7] The ability to readily perform SNAr reactions on 4-Amino-6-chloropyridazin-3(2H)-one allows for its conjugation with other pharmacophores (e.g., chalcones, thiazolidinediones) to create hybrid molecules with potential multi-target activity and enhanced efficacy against cancer cell lines.[7][8]

Part 5: Field-Proven Experimental Protocol

The following protocol describes a representative SNAr reaction, a cornerstone transformation for this scaffold. The described methodology is a self-validating system; successful execution confirms the predicted reactivity and provides a foundation for further synthetic exploration.

Objective: To synthesize a 6-anilino-substituted pyridazinone derivative via SNAr reaction.

Methodology:

-

Reactor Preparation (Inert Atmosphere):

-

Action: Place 4-Amino-6-chloropyridazin-3(2H)-one (1.0 eq) and the desired aniline derivative (1.1 eq) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Causality: Using a slight excess of the nucleophile (aniline) ensures the complete consumption of the limiting starting material. The flask must be dried to prevent side reactions involving water.

-

-

Solvent and Catalyst Addition:

-

Action: Add a suitable high-boiling point solvent such as isopropanol, n-butanol, or dioxane (approx. 0.1 M concentration). Add a catalytic amount of a strong acid (e.g., a drop of concentrated HCl) or, for less reactive anilines, a base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq) may be required.

-

Causality: The solvent choice is dictated by the required reaction temperature. Acid catalysis can protonate the pyridazine ring, further activating it towards nucleophilic attack. Base catalysis is used to deprotonate phenol or thiol nucleophiles, increasing their nucleophilicity.

-

-

Reaction Execution:

-

Action: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: High temperature provides the necessary activation energy to overcome the energy barrier of disrupting the aromatic ring in the Meisenheimer intermediate. Monitoring is critical to determine the point of maximum conversion and prevent degradation.

-

-

Workup and Isolation:

-

Action: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. If not, evaporate the solvent under reduced pressure.

-

Causality: Cooling often induces crystallization of the pure product, which is the most efficient purification step.

-

-

Purification:

-

Action: Wash the filtered solid with a cold, non-polar solvent (e.g., diethyl ether, hexane) to remove non-polar impurities. If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.

-

Causality: Washing removes residual starting materials or by-products. Recrystallization or chromatography is essential to obtain the product with high purity required for biological testing and further reactions.

-

-

Characterization:

-

Action: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Causality: Full spectroscopic characterization provides unequivocal proof of the desired chemical transformation and product identity.

-

Conclusion

4-Amino-6-chloropyridazin-3(2H)-one is more than just a chemical compound; it is a strategically designed synthetic platform. Its well-defined and predictable reactivity at three distinct sites—the C6-chloro group, the C4-amino group, and the N2-amide proton—provides researchers with a robust toolkit for molecular diversification. The demonstrated success of this scaffold in cutting-edge drug discovery programs, particularly in the creation of FABP4 and PARP-1 inhibitors, underscores its immense value. For scientists in the pharmaceutical and agrochemical industries, mastering the chemistry of this scaffold opens a direct and efficient route to novel and potentially life-changing molecules.

References

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-amino-6-chloro-3(2H)-pyridazinone price & availability - MOLBASE [molbase.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Biological Screening of 4-Amino-6-chloropyridazin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridazinone nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific core, 4-Amino-6-chloropyridazin-3(2H)-one, offers a synthetically versatile starting point for the development of novel therapeutic agents due to its reactive sites amenable to chemical modification. This guide provides a comprehensive, technically-grounded framework for the biological screening of novel derivative libraries based on this scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a multi-tiered screening cascade designed to efficiently identify and characterize lead compounds.

Introduction: The Pyridazinone Scaffold and the Rationale for Screening

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[3] Its unique electronic and steric properties, including its capacity for hydrogen bonding, allow it to interact with a wide range of biological targets.[3] Derivatives have been successfully developed as inhibitors of crucial cellular enzymes like protein kinases and phosphodiesterases, making them highly attractive for oncology and cardiovascular research.[4][5]

The 4-Amino-6-chloropyridazin-3(2H)-one scaffold is particularly promising. The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of diverse chemical moieties. The amino group at the 4-position can be readily modified, providing another vector for structural diversification. This inherent chemical tractability enables the creation of large, focused libraries of compounds, which necessitates a robust and logical screening strategy to identify candidates with therapeutic potential.

This guide outlines a tiered approach, beginning with broad-spectrum primary assays to identify initial "hits" and progressing to more specific secondary and mechanistic assays to validate these hits and elucidate their mode of action.

The Screening Cascade: A Tiered Strategy for Hit Identification and Validation

A successful screening campaign maximizes the discovery of true positive hits while minimizing resource expenditure on false positives or compounds with undesirable properties. A tiered or cascaded approach is the most effective methodology.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to rapidly assess the entire compound library for broad biological activity. Here, we focus on two of the most prominent therapeutic areas for pyridazinones: oncology and infectious diseases.[6][7]

Anticancer Screening: Cell Viability via MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell viability.[8] It measures the metabolic activity of a cell population, specifically the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[9] In living cells, these enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A significant reduction in formazan production in treated cells compared to untreated controls indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Protocol: MTT Assay for Anticancer Screening

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) to ~80% confluency.

-

Trypsinize, count, and prepare a cell suspension in complete culture medium.

-

Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare stock solutions of test derivatives in sterile DMSO.

-

Create a working concentration (e.g., 20 µM) by diluting the stock solution in a serum-free medium. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old media from the cell plate and add 100 µL of the compound-containing media to the test wells.

-

Controls: Include wells for "Vehicle Control" (media with DMSO only) and "Untreated Control" (media only). A "Positive Control" using a known cytotoxic drug (e.g., Doxorubicin) is also recommended.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7]

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[1]

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1]

-

Carefully aspirate the media without disturbing the crystals.

-

Add 150 µL of a solubilization solution (e.g., sterile DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (or between 550-600 nm).[1][8]

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Compounds showing significant inhibition (e.g., >50% reduction in viability) are considered primary hits for further investigation.

-

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[11] This assay provides a quantitative measure of a compound's potency against specific bacterial strains, allowing for direct comparison between derivatives.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Reagents:

-

Prepare a 2X concentrated stock of the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, MHB).[12]

-

Prepare high-concentration stock solutions of test derivatives in sterile DMSO.

-

Select bacterial strains for testing, including at least one Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and one Gram-negative (Escherichia coli ATCC 25922) species.

-

-

Preparation of Compound Plate:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well round-bottom microtiter plate.[13]

-

Add 100 µL of the test compound stock (diluted in MHB to twice the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard the final 100 µL from column 10.[11]

-

This creates a concentration gradient. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[13]

-

-

Inoculum Preparation and Inoculation:

-

From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.[14]

-

Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

-

-

Incubation and Interpretation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

Visually inspect the plate for turbidity. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well in the dilution series).

-

Tier 2: Hit Confirmation and Selectivity Profiling

Primary hits must be validated. Tier 2 assays confirm the activity observed in the primary screen and begin to characterize the compound's therapeutic window.

-

Dose-Response and IC50 Determination: Hits are re-tested using an 8- to 10-point, two-fold serial dilution in the primary assay (e.g., MTT). This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of potency.

-

Selectivity Profiling: A critical step is to assess the compound's toxicity against non-cancerous cells. By running the MTT assay in parallel with a normal cell line (e.g., human dermal fibroblasts), a selectivity index (SI) can be calculated (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value is desirable, indicating the compound is preferentially toxic to cancer cells.

| Derivative ID | Cancer Cell IC50 (µM) | Normal Cell IC50 (µM) | Selectivity Index (SI) | MIC vs. S. aureus (µg/mL) |

| CPD-001 | 2.5 | > 50 | > 20 | 64 |

| CPD-002 | 15.7 | 22.1 | 1.4 | > 128 |

| CPD-003 | 45.1 | > 50 | > 1.1 | 8 |

| CPD-004 | 1.8 | 38.5 | 21.4 | > 128 |

Table 1. Example summary data for Tier 2 screening. CPD-004 shows high potency and selectivity, marking it as a promising lead for anticancer development. CPD-003 is a lead for antimicrobial development.

Tier 3: Mechanism of Action (MoA) Elucidation

For promising leads, understanding how they work is crucial. Pyridazinone derivatives are well-documented kinase inhibitors.[15] A common mechanism for anticancer activity is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that tumors require to grow.[4]

Target-Based Assay: VEGFR-2 Kinase Inhibition

Causality: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis.[6][15] Its activation by VEGF triggers downstream signaling pathways that promote endothelial cell proliferation and migration.[16] Many pyridazinone-based anticancer agents function by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and blocking angiogenesis.[1][17] An in vitro kinase assay can directly measure the ability of a compound to inhibit this phosphorylation event.

Protocol Overview: In Vitro Kinase Assay (Luminescent)

This protocol provides a general workflow. Specific concentrations and incubation times must be optimized for the target kinase.[18]

-

Reagent Preparation: Prepare a kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT). Prepare serial dilutions of the test compound.

-

Kinase Reaction: In a 384-well plate, add the kinase enzyme (e.g., recombinant human VEGFR-2), the test compound, and a suitable kinase substrate.[18]

-

Initiation and Incubation: Initiate the reaction by adding a solution containing ATP at a concentration near its Km value. Incubate at 30°C for a predetermined time (e.g., 60 minutes).[18]

-

Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). This kit converts the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal that is inversely proportional to the kinase activity.

-

Data Analysis: Measure luminescence with a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This guide presents a logical and efficient cascade for the biological screening of novel 4-Amino-6-chloropyridazin-3(2H)-one derivatives. By starting with broad, high-throughput assays and progressively focusing on more specific mechanistic studies, this strategy enables the robust identification and validation of lead compounds. Promising candidates identified through this workflow can then be advanced to more complex cell-based pathway analyses (e.g., apoptosis, cell cycle arrest), in vivo animal models for efficacy and pharmacokinetic studies, and ultimately, towards preclinical development. The versatility of the pyridazinone scaffold ensures that such screening efforts are a highly valuable endeavor in the ongoing search for novel therapeutics.

References

-

Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

The role of vascular endothelial growth factor (VEGF) in tumor angiogenesis and early clinical development of VEGF-receptor kinase inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 17, 2026, from [Link]

-

Pivotal role of vascular endothelial growth factor pathway in tumor angiogenesis. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 17, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche Life Science. Retrieved January 17, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. Retrieved January 17, 2026, from [Link]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Plays a Key Role in Vasculogenic Mimicry Formation, Neovascularization and Tumor Initiation by Glioma Stem-like Cells. (2013, March 11). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved January 17, 2026, from [Link]

-

Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 17, 2026, from [Link]

-

Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025, May 8). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 17, 2026, from [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

-

In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 17, 2026, from [Link]

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024, September 1). PubMed. Retrieved January 17, 2026, from [Link]

-

In vitro kinase assay. (2023, June 27). ResearchGate. Retrieved January 17, 2026, from [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved January 17, 2026, from [Link]

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Plays a Key Role in Vasculogenic Mimicry Formation, Neovascularization and Tumor Initiation by Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The role of vascular endothelial growth factor (VEGF) in tumor angiogenesis and early clinical development of VEGF-receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pivotal role of vascular endothelial growth factor pathway in tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. clyte.tech [clyte.tech]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. protocols.io [protocols.io]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-Amino-6-chloropyridazin-3(2H)-one

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] However, the specific mechanism of action for many of these compounds, including 4-Amino-6-chloropyridazin-3(2H)-one, remains largely uncharacterized. This technical guide presents a comprehensive, multi-phased research framework designed to systematically elucidate the molecular target and signaling pathways of this compound. Drawing from established methodologies in drug discovery and chemical biology, we propose a primary hypothesis centered on the inhibition of Fatty Acid Binding Protein 4 (FABP4), a key regulator in metabolic and inflammatory diseases.[3][4][5] This document serves as a roadmap for researchers, providing detailed experimental protocols and the underlying scientific rationale to navigate the complexities of mechanism-of-action studies.

Introduction: The Pyridazinone Paradox and a Working Hypothesis

The pyridazinone core is a privileged scaffold, giving rise to compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and cardiovascular effects.[1][4][6] While the therapeutic potential of this chemical class is evident, the precise molecular mechanisms underpinning these activities are often elusive. 4-Amino-6-chloropyridazin-3(2H)-one is a representative example of a pyridazinone derivative with an unconfirmed mechanism of action.

Recent studies have highlighted that certain 4-amino pyridazinone derivatives act as inhibitors of Fatty Acid Binding Protein 4 (FABP4).[3][7] FABP4, predominantly expressed in adipocytes and macrophages, is a lipid chaperone implicated in the pathophysiology of metabolic syndrome, type 2 diabetes, atherosclerosis, and certain cancers.[5][8][9][10][11][12] It facilitates the intracellular transport of fatty acids and modulates lipid-sensitive signaling pathways.[4][8] The structural similarities between 4-Amino-6-chloropyridazin-3(2H)-one and known FABP4 inhibitors form the basis of our primary working hypothesis.

Primary Hypothesis: 4-Amino-6-chloropyridazin-3(2H)-one exerts its biological effects through the direct inhibition of Fatty Acid Binding Protein 4 (FABP4), thereby modulating downstream metabolic and inflammatory signaling pathways.

This guide will outline a rigorous, four-phase investigative workflow to test this hypothesis and uncover the compound's mechanism of action.

Phase I: In Silico Modeling and Initial Biochemical Validation

The initial phase focuses on predicting and confirming a direct molecular interaction between 4-Amino-6-chloropyridazin-3(2H)-one and FABP4.

Computational Modeling: Predicting Binding Affinity

Molecular docking simulations will be employed to predict the binding mode and estimate the binding affinity of the compound to the ligand-binding pocket of human FABP4.[7] This in silico approach provides a foundational, cost-effective assessment of our hypothesis.[13]

Experimental Protocol: Molecular Docking [7]

-

Receptor Preparation: Obtain the crystal structure of human FABP4 (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of 4-Amino-6-chloropyridazin-3(2H)-one and optimize its geometry.

-

Docking Simulation: Utilize molecular docking software (e.g., AutoDock, GOLD) to dock the ligand into the defined binding site of FABP4.[7]

-

Analysis: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to estimate binding affinity.

Caption: In Silico Prediction of Compound-Target Interaction.

In Vitro Binding Assays: Confirming Direct Interaction

To experimentally validate the in silico predictions, direct binding assays will be performed using purified recombinant human FABP4.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) [14]

-

Preparation: Dialyze purified recombinant human FABP4 and the compound into the same buffer to minimize heat of dilution effects.

-

ITC Experiment: Load the FABP4 solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

-

Titration: Perform a series of injections of the compound into the FABP4 solution while monitoring the heat change.

-

Data Analysis: Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[14]

Table 1: Expected ITC Data for a Positive Interaction

| Parameter | Expected Value Range | Interpretation |

| Binding Affinity (KD) | nM to low µM | Strength of the interaction |

| Stoichiometry (n) | ~1 | Molar ratio of compound to protein at saturation |

| Enthalpy Change (ΔH) | Favorable (negative) | Heat released or absorbed upon binding |

| Entropy Change (ΔS) | Favorable (positive) | Change in disorder of the system upon binding |

In Vitro Functional Assay: Measuring FABP4 Inhibition

A fluorescence-based ligand displacement assay will be used to quantify the inhibitory potential of 4-Amino-6-chloropyridazin-3(2H)-one on FABP4.[15]

Experimental Protocol: FABP4 Ligand Displacement Assay [15]

-

Reagents: Recombinant human FABP4, a fluorescent probe that binds to FABP4 (e.g., a fluorescently labeled fatty acid), and the test compound.

-

Assay Setup: In a microplate, combine FABP4 and the fluorescent probe.

-

Compound Addition: Add varying concentrations of 4-Amino-6-chloropyridazin-3(2H)-one.

-

Measurement: Measure the fluorescence intensity. Displacement of the fluorescent probe by the compound will result in a decrease in fluorescence.

-

Data Analysis: Plot the decrease in fluorescence against the compound concentration to determine the IC50 value.

Phase II: Cellular Assays for Phenotypic Characterization

This phase aims to determine if the compound elicits the expected cellular responses consistent with FABP4 inhibition in relevant cell models, such as adipocytes and macrophages.[6][16][17][18]

Adipocyte Lipolysis Assay

FABP4 is known to regulate lipolysis in adipocytes.[8] Inhibition of FABP4 is expected to reduce the release of free fatty acids and glycerol.

Experimental Protocol: 3T3-L1 Adipocyte Lipolysis Assay [3]

-

Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Treatment: Treat the mature adipocytes with varying concentrations of 4-Amino-6-chloropyridazin-3(2H)-one, with and without a lipolytic stimulus (e.g., isoproterenol).

-

Sample Collection: Collect the culture medium at specified time points.

-

Measurement: Quantify the concentration of glycerol and free fatty acids in the medium using commercially available kits.

-

Analysis: Compare the levels of glycerol and free fatty acids in treated versus untreated cells to determine the effect of the compound on lipolysis.

Macrophage Anti-inflammatory Assay

FABP4 in macrophages is involved in inflammatory responses.[19] Its inhibition is expected to reduce the production of pro-inflammatory cytokines.

Experimental Protocol: LPS-Stimulated Macrophage Cytokine Release Assay [19]

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1).

-

Pre-treatment: Pre-treat the cells with different concentrations of the test compound.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Sample Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.

-

Analysis: Determine the dose-dependent effect of the compound on cytokine production.

Caption: Cellular Assays to Assess Phenotypic Effects.

Phase III: Target Validation and Pathway Deconvolution

This phase is crucial for confirming that FABP4 is the direct and primary target responsible for the observed cellular effects and for mapping the downstream signaling pathways.

Target Engagement and Selectivity

To confirm that the compound directly interacts with FABP4 in a cellular context, a cellular thermal shift assay (CETSA) can be employed.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Extraction: Separate the soluble and aggregated protein fractions.

-

Detection: Analyze the amount of soluble FABP4 at each temperature by Western blotting or other protein detection methods.

-

Analysis: A shift in the melting temperature of FABP4 in the presence of the compound indicates direct target engagement.

To assess selectivity, a panel of other fatty acid binding proteins (e.g., FABP3, FABP5) should be tested in the in vitro binding and functional assays described in Phase I.[3]

Genetic Target Validation

To unequivocally link the compound's activity to FABP4, genetic knockdown or knockout of the FABP4 gene will be performed.

Experimental Protocol: siRNA-mediated Knockdown

-

Transfection: Transfect adipocytes or macrophages with siRNA specifically targeting FABP4 mRNA or a non-targeting control siRNA.

-

Knockdown Confirmation: Verify the reduction in FABP4 protein levels by Western blotting.

-

Phenotypic Assay: Perform the lipolysis or cytokine release assays as described in Phase II in the knockdown and control cells, in the presence and absence of the compound.

-

Analysis: If the compound's effect is diminished or abolished in the FABP4 knockdown cells, it strongly supports that FABP4 is the molecular target.

Downstream Signaling Pathway Analysis

FABP4 inhibition is known to impact several signaling pathways, including those involving JNK and NF-κB.[12]

Experimental Protocol: Western Blot Analysis of Signaling Pathways

-